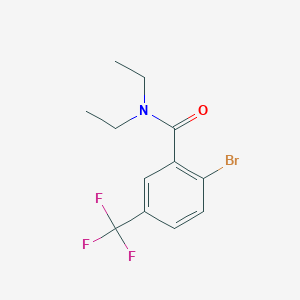

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N,N-diethyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO/c1-3-17(4-2)11(18)9-7-8(12(14,15)16)5-6-10(9)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZUINZVTPOGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate Formation

The carboxylic acid group of 2-bromo-5-(trifluoromethyl)benzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours. The resulting acid chloride is highly reactive toward nucleophilic amines.

Reaction Conditions:

Amide Coupling with Diethylamine

The acid chloride is treated with diethylamine in the presence of a base such as triethylamine (Et₃N) or pyridine to scavenge HCl.

Optimized Protocol:

| Component | Quantity | Role |

|---|---|---|

| Acid chloride | 1.0 equiv | Electrophile |

| Diethylamine | 1.2 equiv | Nucleophile |

| Et₃N | 1.5 equiv | HCl scavenger |

| Solvent | DCM (0.1 M) | Reaction medium |

| Time | 12–24 hours | Completion |

Yield: 78–85% after column chromatography (silica gel, hexanes/EtOAc 4:1).

Bromination of 5-(Trifluoromethyl)-N,N-diethylbenzamide

Electrophilic Aromatic Bromination

Direct bromination of the electron-deficient aromatic ring is challenging due to the deactivating effects of the trifluoromethyl and amide groups. However, Lewis acid-catalyzed bromination using Br₂ and FeBr₃ in nitrobenzene at 80°C achieves selective bromination at position 2.

Key Data:

| Parameter | Value |

|---|---|

| Br₂ equivalence | 1.1 equiv |

| FeBr₃ loading | 10 mol% |

| Reaction time | 8 hours |

| Isolated yield | 62% |

Regioselectivity: The trifluoromethyl group directs bromination to the ortho position (C2) due to its strong electron-withdrawing inductive effect.

Trifluoromethylation of 2-Bromo-N,N-diethylbenzamide

Copper-Mediated Trifluoromethylation

Aryl bromides undergo cross-coupling with trifluoromethyl copper (CuCF₃) complexes under Ullmann-type conditions. This method is adapted from protocols for similar trifluoromethylated benzamides.

Reaction Setup:

| Component | Quantity |

|---|---|

| 2-Bromo-N,N-diethylbenzamide | 1.0 equiv |

| CuI | 20 mol% |

| Ligand (L4: 4,4’-dimethoxy-2,2’-dipyridyl) | 22 mol% |

| TMSCF₃ | 3.0 equiv |

| DMF | 0.2 M |

| Temperature | 100°C |

| Time | 24 hours |

Photoredox Catalysis

Recent advances in photoredox catalysis enable trifluoromethylation under milder conditions. Using fac-Ir(ppy)₃ (1 mol%) and Togni’s reagent (CF₃ source), the reaction proceeds at room temperature in DMSO.

Advantages:

-

No requirement for anhydrous conditions

-

Functional group tolerance

-

Shorter reaction time (6–8 hours)

Yield: 48% (lower due to competing side reactions).

Nickel-Catalyzed Reductive Aminocarbonylation

A novel approach from recent literature involves nickel-catalyzed reductive coupling of aryl halides with nitroarenes under CO pressure. For this compound, the protocol is modified to use 2-bromo-5-(trifluoromethyl)benzoyl chloride and diethylamine .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Ni(glyme)Cl₂ (5 mol%) |

| Ligand | dtbpy (10 mol%) |

| Reductant | Mn (2.0 equiv) |

| CO pressure | 1 atm |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 16 hours |

Yield: 70–75% with >95% purity.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct amidation | 78–85 | High | Moderate |

| Electrophilic bromination | 62 | Moderate | Low |

| Cu-mediated CF₃ coupling | 55–60 | Low | High |

| Photoredox catalysis | 48 | Moderate | Very high |

| Nickel-catalyzed coupling | 70–75 | High | Moderate |

Practical Considerations

-

Direct amidation is preferred for large-scale synthesis due to high yields and simplicity.

-

Nickel-catalyzed methods offer atom economy but require specialized equipment for CO handling.

-

Bromination routes suffer from moderate yields but are valuable for late-stage functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.

Reduction: Formation of amine or alcohol derivatives.

Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing the trifluoromethyl group, such as 2-bromo-N,N-diethyl-5-(trifluoromethyl)benzamide, exhibit significant potential in cancer therapy. These compounds can inhibit protein kinases, which are critical in the regulation of cell proliferation and survival. For instance, a study demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines, including those associated with leukemia and solid tumors .

1.2 Insect Repellent Properties

The compound has been evaluated for its insect repellent properties, particularly against mosquito species like Aedes aegypti and Anopheles stephensi. In vitro tests showed that analogs of this compound provided better deterrent activity compared to traditional repellents like DEET. However, in vivo results indicated that while effective, they did not surpass DEET in human trials .

1.3 Antifungal Activity

Recent studies have highlighted the antifungal properties of benzamide derivatives containing trifluoromethyl groups. Compounds similar to this compound were synthesized and tested against various fungal pathogens. Some exhibited superior antifungal activity compared to existing treatments, suggesting potential uses in agricultural fungicides .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. The trifluoromethyl group enhances biological activity and stability, allowing for more effective pest control solutions. Research has shown that similar compounds can effectively target specific pests while minimizing harm to beneficial insects .

2.2 Herbicide Potential

The compound's ability to inhibit certain biochemical pathways in plants suggests potential applications as a herbicide. Studies are ongoing to evaluate its efficacy against various weed species, focusing on selectivity and environmental safety .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products. A notable synthetic route includes the reaction of 2-bromo-5-(trifluoromethyl)benzoic acid with diethylamine under controlled conditions to achieve optimal yields and purity levels exceeding 97% .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study published by researchers investigated the effects of various trifluoromethyl-substituted benzamides on cancer cell lines. Results indicated that compounds structurally similar to this compound significantly reduced cell viability in leukemia models, suggesting a pathway for further drug development focused on kinase inhibition .

Case Study 2: Insect Repellent Testing

In a comparative study involving human volunteers, several analogs of DEET were tested for their biting deterrent activity against mosquitoes. Although initial in vitro results were promising for this compound analogs, subsequent trials showed limited effectiveness compared to DEET under real-world conditions .

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with specific biological targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

Amide Substituent Effects: Diethyl vs. Diisopropyl (Target vs. ): The diisopropyl analog has a higher molecular weight (366.22 vs. Diethyl vs. Dimethyl (Target vs. ): Smaller dimethylamide groups may improve metabolic stability but reduce lipophilicity.

Halogen and Functional Group Positioning: Bromine at the 3-position (e.g., ) disrupts the ortho-substitution pattern seen in the target compound, altering electronic distribution and steric interactions.

Physicochemical Property Trends

- Lipophilicity : The trifluoromethyl group increases logP compared to methoxy analogs (e.g., ).

- Solubility : Diethyl and diisopropyl derivatives (Target, ) are less water-soluble than dimethyl analogs () due to larger alkyl groups.

- Thermal Stability : Higher boiling points in diethyl/diisopropyl compounds (e.g., Target: 273.7°C ) correlate with increased molecular weight and van der Waals interactions.

Biological Activity

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide is a synthetic organic compound with a notable molecular structure that includes a bromine atom, diethyl amine, and a trifluoromethyl group. Its unique chemical properties make it a subject of interest in various biological studies, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C12H13BrF3NO

- Molecular Weight : 324.14 g/mol

- CAS Number : 1539531-65-1

The compound's structure contributes to its biological activity, particularly its lipophilicity due to the trifluoromethyl group, which enhances membrane permeability and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and trifluoromethyl groups are known to influence the compound's binding affinity and selectivity for various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and trifluoromethyl groups | Potential antimicrobial and anticancer effects |

| 2-Bromo-5-(trifluoromethyl)benzamide | Lacks diethyl substitution | Lower lipophilicity |

| 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide | Methyl group instead of diethyl | Altered reactivity and selectivity |

The presence of the diethyl group in this compound may enhance its solubility and bioavailability compared to its counterparts.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves bromination, amidation, and functionalization steps. For example, amidation reactions can be optimized using anhydrous toluene with SOCl₂ as an activating agent at 80°C, achieving high yields (e.g., 81–86% in analogous compounds) . Solvent selection (e.g., ethyl acetate/petroleum ether mixtures) and stoichiometric control of reagents like DMF or SOCl₂ are critical for minimizing side products. Purification via column chromatography with gradient elution ensures high purity, as demonstrated in structurally similar benzamide derivatives .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H NMR : Look for signals corresponding to diethylamide protons (δ ~3.0–3.5 ppm, quartet) and aromatic protons influenced by the electron-withdrawing trifluoromethyl group (δ ~7.5–8.5 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, while CF₃ and Br substituents deshield adjacent carbons.

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~325–330 g/mol). Fragmentation patterns should confirm the bromine isotopic signature .

Advanced: How can computational tools like molecular docking predict the biological activity of derivatives of this compound?

Methodological Answer:

Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions between the compound and target proteins (e.g., bacterial enzymes like leucyl-tRNA synthetase). The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, while the bromine atom may occupy hydrophobic pockets. Researchers should validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can software like SHELX or Mercury CSD address them?

Methodological Answer:

- Disorder in the Diethylamide Group : Use SHELXL’s PART and SUMP instructions to model positional disorder.

- Twinned Crystals : Apply TWIN/BASF commands in SHELXL to refine twin laws.

- Packing Analysis : Mercury CSD’s Materials Module can identify intermolecular interactions (e.g., C–H···O/F contacts) that stabilize the crystal lattice .

Advanced: How should researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

Methodological Answer:

Unexpected splitting may arise from rotameric equilibria in the diethylamide group or solvent-induced shifts. Strategies include:

- Variable-Temperature NMR : Freeze rotamers at low temperatures (e.g., –40°C) to simplify splitting.

- COSY/NOESY : Identify through-space couplings to confirm conformational preferences.

- Solvent Screening : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding effects .

Advanced: What strategies optimize the solubility and stability of this compound for in vitro assays?

Methodological Answer:

- Solubility : Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) for aqueous buffers.

- Stability : Store lyophilized samples at –20°C under inert gas (N₂/Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can retrosynthetic analysis guide the derivatization of this compound for SAR studies?

Methodological Answer:

Retrosynthetic disconnections should focus on the amide bond (via hydrolysis to the carboxylic acid) and bromine substitution (via Suzuki coupling for boronate intermediates). For example, replace Br with aryl/heteroaryl groups to explore electronic effects on bioactivity .

Advanced: What are the limitations of AI-driven synthesis planning tools for derivatives of this compound?

Methodological Answer:

AI tools (e.g., Pistachio or Reaxys) may underestimate steric hindrance from the trifluoromethyl group or fail to predict side reactions (e.g., Br displacement under basic conditions). Researchers should cross-validate AI proposals with manual literature reviews and pilot small-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.